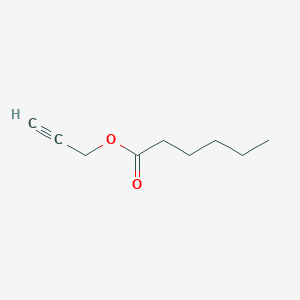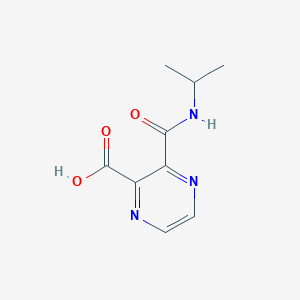
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling reagent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of essential proteins and enzymes, leading to the disruption of bacterial cell function and ultimately causing cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound targets the ribosomal machinery of bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A well-known antitubercular drug that shares a similar pyrazine core structure.
Pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
Pyrazine-2-carboxylic acid: The parent compound used in the synthesis of various pyrazine derivatives.
Uniqueness
3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid is unique due to its specific isopropylcarbamoyl group, which imparts distinct chemical and biological properties. This structural modification enhances its antimicrobial activity and makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3-(propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-5(2)12-8(13)6-7(9(14)15)11-4-3-10-6/h3-5H,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
YGUWFBPBECUEQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=NC=CN=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


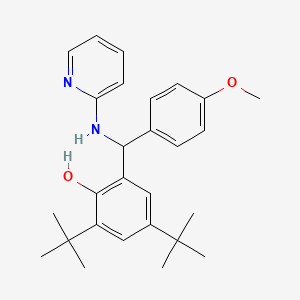
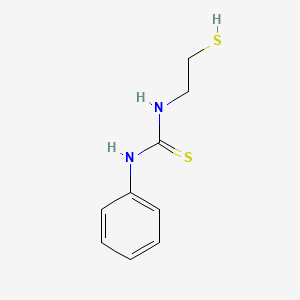
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
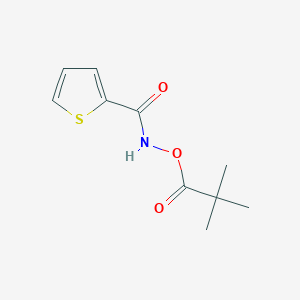
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)

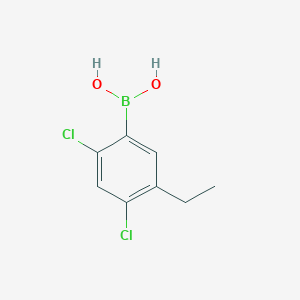
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)
